![molecular formula C6H5BCl2O3 B1389283 (2,4-Dichloro-6-hydroxyphenyl)boronic acid CAS No. 1028332-22-0](/img/structure/B1389283.png)
(2,4-Dichloro-6-hydroxyphenyl)boronic acid
Overview
Description
“(2,4-Dichloro-6-hydroxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are known for their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are also considered bioisosteres of carboxylic acids .
Synthesis Analysis
Boronic acids are generally prepared using a variety of methods. One common method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of “(2,4-Dichloro-6-hydroxyphenyl)boronic acid” is C6H5BCl2O3 . The boronic acid group in the molecule is considered a Lewis acid .
Chemical Reactions Analysis
Boronic acids, including “(2,4-Dichloro-6-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, with a pKa value of 4–10 .
Scientific Research Applications
Palladium-Catalyzed Reactions
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is used in palladium-catalyzed aminocarbonylation and cross-coupling reactions, such as the Suzuki reaction. This application is crucial for the preparation of bio-supported palladium nanoparticles, which serve as phosphine-free catalysts .
Suzuki–Miyaura Coupling
The compound finds extensive use in Suzuki–Miyaura (SM) coupling due to its mild reaction conditions, functional group tolerance, and the stability of organoboron reagents. This coupling process is significant in synthetic chemistry for creating carbon-carbon bonds .
Synthetic Chemistry
Its versatile reactivity, stability, and low toxicity make (2,4-Dichloro-6-hydroxyphenyl)boronic acid valuable in synthetic chemistry. Additionally, its degradation into boric acid, a non-toxic “green compound,” makes it environmentally friendly and safe for drug design applications .
Sensing Applications
Boronic acids, including this compound, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are employed in both homogeneous assays and heterogeneous detection methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,4-dichloro-6-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKPDHNOFEQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654876 | |
Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-6-hydroxyphenyl)boronic acid | |
CAS RN |
1028332-22-0 | |
Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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